molecular formula C19H18N4O2S B1674436 Ilaprazol CAS No. 172152-36-2

Ilaprazol

Número de catálogo: B1674436
Número CAS: 172152-36-2
Peso molecular: 366.4 g/mol
Clave InChI: HRRXCXABAPSOCP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ilaprazole is a proton pump inhibitor (PPI) used in the treatment of dyspepsia, peptic ulcer disease (PUD), gastroesophageal reflux disease (GORD/GERD), and duodenal ulcer . It is developed by Il-Yang Pharmaceutical (Korea), and is still under clinical trials with the US FDA . It has launched in Korea and China for the treatment of gastric ulcer, duodenal ulcer, gastroesophageal reflux disease, and erosive esophagitis .


Synthesis Analysis

During the laboratory optimization of Ilaprazole, the formation of various impurities was observed. The impurities formed were monitored and their structures were tentatively assigned based on their fragmentation pattern in LC-MS and other spectral data .


Molecular Structure Analysis

Ilaprazole belongs to the class of organic compounds known as sulfinylbenzimidazoles. These are polycyclic aromatic compounds containing a sulfinyl group attached at the position 2 of a benzimidazole moiety .


Chemical Reactions Analysis

An analytical method based on liquid chromatography and electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) has been developed for the quantitative measurement of ilaprazole and its two metabolites in human plasma .

Aplicaciones Científicas De Investigación

Tratamiento de úlceras pépticas con infección por H. pylori

Ilaprazol se ha comparado con otros inhibidores de la bomba de protones (IBP) por su eficacia en el tratamiento de úlceras pépticas, particularmente las asociadas con la infección por Helicobacter pylori. Ha demostrado una eficacia superior en el alivio de los síntomas de distensión abdominal, que es una queja común entre los pacientes con úlceras .

Eficacia comparativa en la supresión de ácido

En el ámbito de los fármacos supresores de ácido, this compound se ha evaluado frente a los nuevos bloqueadores de ácido competitivos de potasio (P-CAB). Ha mostrado resultados prometedores en términos de eficacia, especialmente en comparación con omeprazol, un IBP de uso común .

Mejora de la velocidad de disolución

El mismo estudio sobre los cocristales de this compound/Xilitol también ha revelado una mejora en la velocidad de disolución de this compound. Esta mejora podría conducir potencialmente a una mejor biodisponibilidad y eficacia del fármaco .

Formulación de formas de dosificación

This compound se ha incluido en estudios para la formulación de formas de dosificación. Técnicas como la cromatografía líquida y la espectrometría de masas (LC-MS/MS) se han aplicado para la determinación simultánea de los enantiómeros de this compound, lo cual es crucial para desarrollar formulaciones farmacéuticas efectivas .

Mecanismo De Acción

Target of Action

Ilaprazole is a proton pump inhibitor (PPI) . Its primary target is the H+/K+ ATPase enzyme , also known as the proton pump, located in the gastric parietal cells . This enzyme plays a crucial role in the final step of gastric acid secretion .

Mode of Action

Ilaprazole exerts its therapeutic effect by selectively and irreversibly blocking the proton pump . This inhibition prevents the exchange of H+ ions with K+ ions, thereby suppressing gastric acid secretion . The suppression of gastric acid secretion helps in the treatment of conditions like gastroesophageal reflux disease (GERD), peptic ulcer disease (PUD), and duodenal ulcer .

Biochemical Pathways

Ilaprazole undergoes several metabolic pathways. The major metabolic pathway is sulfoxide reduction to ilaprazole sulfide, which occurs in human liver microsomes . Other pathways include monooxidation and sulfoxide oxidation . The metabolism of ilaprazole is mainly mediated by CYP450 .

Pharmacokinetics

The pharmacokinetics of ilaprazole are characterized by its absorption, distribution, metabolism, and excretion (ADME) properties. It’s known that ilaprazole can cause an increase in the absorption of certain drugs, resulting in an increased serum concentration and potentially a worsening of adverse effects .

Result of Action

The inhibition of gastric acid secretion by ilaprazole leads to an increase in gastric pH, which alleviates symptoms and promotes healing in acid-related disorders . Clinical studies show that ilaprazole is at least as potent a PPI as omeprazole when taken in equivalent doses . It has been found to significantly prevent the development of reflux esophagitis .

Action Environment

The action of ilaprazole, like other PPIs, is influenced by the environment of the stomach. In the weakly acidic environment of the duodenum (pH ≈ 5.6), PPIs become unprotonated and can be effectively absorbed through enterocytes . After absorption, ilaprazole is transported through the blood system to the canaliculi of parietal cells, where it accumulates .

Safety and Hazards

Ilaprazole should be handled with care to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. In case of accidental ingestion or contact, immediate medical attention is required .

Direcciones Futuras

Ilaprazole has shown promising results in the treatment of Helicobacter pylori infection. A study found that a 14-day high-dose ilaprazole-amoxicillin dual therapy demonstrated better efficacy in H. pylori eradication treatment and improved safety and compliance compared to bismuth quadruple therapy . This suggests that ilaprazole could potentially be considered as a first-line regimen for empirical treatment in the future .

Análisis Bioquímico

Biochemical Properties

Ilaprazole plays a crucial role in biochemical reactions by selectively and irreversibly inhibiting the proton pump (H+/K±ATPase) in gastric parietal cells . This inhibition prevents the final step in gastric acid production, leading to a significant reduction in acid secretion. Ilaprazole interacts with various enzymes and proteins, including cytochrome P450 enzymes such as CYP3A4, which is involved in its metabolism . The interaction with CYP3A4 is essential for the clearance of ilaprazole from the body, highlighting its role in drug metabolism and potential drug-drug interactions .

Cellular Effects

Ilaprazole exerts its effects on various types of cells, primarily targeting gastric parietal cells where it inhibits the H+/K±ATPase enzyme . This inhibition leads to a decrease in gastric acid secretion, which can influence cell signaling pathways and gene expression related to acid production and secretion. Additionally, ilaprazole’s impact on cellular metabolism includes altering the pH balance within the stomach, which can affect the overall cellular environment and function .

Molecular Mechanism

The molecular mechanism of ilaprazole involves its binding to the H+/K±ATPase enzyme in gastric parietal cells, leading to irreversible inhibition . This binding prevents the enzyme from transporting hydrogen ions into the stomach lumen, thereby reducing acid secretion. Ilaprazole’s action is independent of the CYP2C19 enzyme, which differentiates it from other PPIs and contributes to its unique pharmacokinetic profile . The inhibition of H+/K±ATPase by ilaprazole is a key factor in its therapeutic efficacy for acid-related diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, ilaprazole has demonstrated stability and sustained efficacy over time. Studies have shown that ilaprazole maintains its acid-suppressive effects for an extended period, providing long-lasting relief from acid-related symptoms . The degradation of ilaprazole is minimal, ensuring its effectiveness throughout the treatment duration. Long-term studies have indicated that ilaprazole does not significantly degrade in vitro or in vivo, maintaining its therapeutic potential .

Dosage Effects in Animal Models

In animal models, the effects of ilaprazole vary with different dosages. Lower doses of ilaprazole effectively reduce gastric acid secretion without causing significant adverse effects . Higher doses may lead to toxic effects, including gastrointestinal disturbances and potential liver toxicity . The threshold for adverse effects is dose-dependent, and careful dosage management is essential to maximize therapeutic benefits while minimizing risks .

Metabolic Pathways

Ilaprazole undergoes metabolism primarily through sulfoxide reduction to ilaprazole sulfide, rather than sulfoxide oxidation . This metabolic pathway is catalyzed mainly by CYP3A4, highlighting the enzyme’s role in ilaprazole clearance . The metabolites of ilaprazole, including ilaprazole sulfide and its oxidative products, are excreted in urine and feces . The nonenzymatic reduction of ilaprazole is a significant pathway, contributing to its overall metabolic profile .

Transport and Distribution

Ilaprazole is transported and distributed within cells and tissues through various mechanisms. It selectively accumulates in gastric parietal cells, where it exerts its inhibitory effects on the H+/K±ATPase enzyme . The distribution of ilaprazole is influenced by its physicochemical properties, including its partition coefficient and particle size . These properties facilitate its effective localization and accumulation in target tissues, enhancing its therapeutic efficacy .

Subcellular Localization

Ilaprazole’s subcellular localization is primarily within the gastric parietal cells, where it targets the H+/K±ATPase enzyme . The compound’s structure allows it to interact with specific compartments within the cells, ensuring its precise action on the proton pump. Post-translational modifications and targeting signals may also play a role in directing ilaprazole to its site of action, optimizing its inhibitory effects on acid secretion .

Propiedades

IUPAC Name

2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-6-pyrrol-1-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-13-17(20-8-7-18(13)25-2)12-26(24)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23/h3-11H,12H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRXCXABAPSOCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870115
Record name Ilaprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172152-36-2
Record name Ilaprazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172152-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ilaprazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172152362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ilaprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11964
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ilaprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ILAPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776Q6XX45J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ilaprazole
Reactant of Route 2
Ilaprazole
Reactant of Route 3
Reactant of Route 3
Ilaprazole
Reactant of Route 4
Reactant of Route 4
Ilaprazole
Reactant of Route 5
Reactant of Route 5
Ilaprazole
Reactant of Route 6
Ilaprazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.